(8E)-2-amino-8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
(8E)-2-amino-8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes fluorobenzylidene and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-2-amino-8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final compound. Common synthetic routes include:
Condensation Reactions: Combining fluorobenzylidene and fluorophenyl derivatives under controlled conditions.
Cyclization Reactions: Formation of the pyrano[3,2-c]pyridine ring system through intramolecular cyclization.
Amination Reactions: Introduction of the amino group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8E)-2-amino-8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (8E)-2-amino-8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may exhibit activity against certain diseases or conditions, prompting further investigation into its mechanism of action and efficacy.
Industry
In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (8E)-2-amino-8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- (8E)-2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- (8E)-2-amino-8-(2-bromobenzylidene)-4-(2-bromophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Uniqueness
The presence of fluorine atoms in (8E)-2-amino-8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile imparts unique properties, such as increased stability and potential bioactivity. These characteristics distinguish it from similar compounds with different halogen substituents.
Properties
Molecular Formula |
C25H23F2N3O |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(8E)-2-amino-4-(2-fluorophenyl)-8-[(2-fluorophenyl)methylidene]-6-propan-2-yl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23F2N3O/c1-15(2)30-13-17(11-16-7-3-5-9-21(16)26)24-20(14-30)23(19(12-28)25(29)31-24)18-8-4-6-10-22(18)27/h3-11,15,23H,13-14,29H2,1-2H3/b17-11+ |
InChI Key |
SHBLQSUTSVHBEB-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C)N1C/C(=C\C2=CC=CC=C2F)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4F |
Canonical SMILES |
CC(C)N1CC(=CC2=CC=CC=C2F)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4F |
Origin of Product |
United States |
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